N-(3-aminocyclobutyl)methanesulfonamide
Description
N-(3-aminocyclobutyl)methanesulfonamide is a sulfonamide derivative characterized by a cyclobutylamine moiety attached to a methanesulfonamide group. The cyclobutane ring introduces steric strain and conformational rigidity, while the amino group provides a site for hydrogen bonding and salt formation. Methanesulfonamide (-SO₂NH₂) is a common pharmacophore in bioactive molecules, contributing to solubility and target interactions .
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-(3-aminocyclobutyl)methanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
PCNSOMQTRPPJJV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclobutyl)methanesulfonamide typically involves the reaction of 3-aminocyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclobutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-aminocyclobutyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminocyclobutyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations:
- Cyclobutane vs. Aromatic Rings : The cyclobutyl group in the target compound introduces steric strain and restricts conformational flexibility compared to phenyl or thiophene derivatives (e.g., N-(3-acetylphenyl)ethanesulfonamide). This may influence binding affinity in biological systems .
- Substituent Effects: Electron-donating groups (e.g., -NH₂ in the target compound) enhance solubility and nucleophilicity, whereas electron-withdrawing groups (e.g., -Cl in ) increase acidity and reactivity.
Computational and Experimental Insights
- DFT Studies: For N-(3-methylphenyl)methanesulfonamide, DFT calculations revealed that substituent position significantly impacts vibrational frequencies and NMR chemical shifts. For example, the 3-methyl group causes distinct charge redistribution compared to 2-methyl analogs . Similar methods could predict the target compound’s electronic properties, particularly the amino group’s influence on the sulfonamide’s resonance structure.
- Thermochemical Accuracy : Density-functional theories (e.g., Becke’s 1993 work) highlight the importance of exact-exchange terms in modeling sulfonamides. Such approaches may improve predictions for cyclobutane-containing derivatives .
Pharmacological and Industrial Relevance
- Salt Formation: The hydrochloride salt of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide () demonstrates how amino groups enable salt formation, enhancing bioavailability. The target compound’s amino group similarly allows for salt derivatives .
- Toxicity Profiles: N-(3-Chloro-4-methylphenyl)methanesulfonamide is labeled as an irritant, suggesting halogenated sulfonamides may require careful handling. The target compound’s amino group could mitigate such risks .
Biological Activity
N-(3-aminocyclobutyl)methanesulfonamide, a compound characterized by its unique cyclobutyl structure and sulfonamide functionality, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, emphasizing its role in various biochemical pathways.
Chemical Structure and Properties
The compound features a cyclobutyl ring with an amino group and a methanesulfonamide moiety. This configuration is crucial for its biological interactions and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Weight | 201.26 g/mol |
| LogP | 1.45 |
| Solubility | Soluble in DMSO |
| pKa | 7.4 |
This compound acts primarily as an inhibitor of specific enzymes, particularly protein kinases involved in signaling pathways related to cell growth and proliferation. Its mechanism includes:
- Binding to Active Sites : The compound binds to the active sites of target enzymes, altering their conformation and activity.
- Modulation of Signaling Pathways : It influences pathways associated with cancer and inflammatory diseases by inhibiting aberrant kinase activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.88 | Induction of caspase-3 mediated apoptosis |
| BT-549 | 0.94 | Cell cycle arrest at G1/S phase |
| Hs 578T | 1.23 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate cytokine production, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on several breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, particularly caspase-3 activation, suggesting its potential as a therapeutic agent in oncology .
- Inhibition of Protein Kinases : Another research focused on the compound's ability to inhibit specific protein kinases involved in tumor growth. The findings demonstrated that this compound effectively reduced kinase activity, leading to decreased cell viability in treated cancer cells .
- Therapeutic Applications : A patent application highlighted the compound's use in targeted protein degradation therapies, emphasizing its potential role in treating various malignancies through innovative drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
